Astringin

Overview

Description

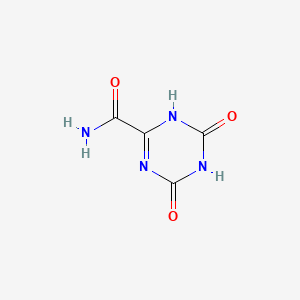

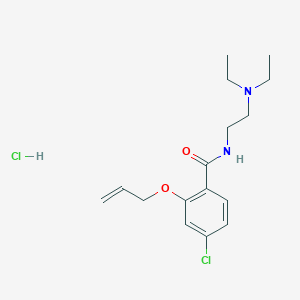

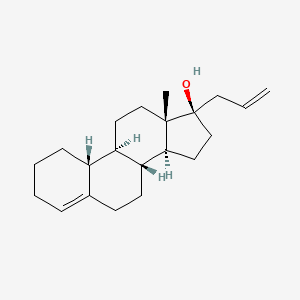

Astringin is a stilbenoid, specifically the 3-β-D-glucoside of piceatannol. It is a naturally occurring compound found in the bark of Picea sitchensis (Sitka spruce) and Picea abies (Norway spruce). It is also present in Vitis vinifera (grapevine) cell cultures and in wine . This compound is known for its antioxidant properties and potential health benefits.

Mechanism of Action

Astringin, also known as trans-astringin, is a stilbenoid and the 3-β-D-glucoside of piceatannol . It is primarily found in the bark of Picea sitchensis . This compound has been studied for its potential antioxidant and anti-inflammatory properties .

Target of Action

It has been shown to interact with various cellular components involved in oxidative stress and inflammation .

Mode of Action

This compound acts as an antioxidant and anti-inflammatory agent . It reduces the generation of oxidative stress in cells stimulated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria . Furthermore, it extensively decreases the production of inflammatory factors such as TNF-α, IL-1β, and IL-6 .

Biochemical Pathways

This compound exerts its effects by suppressing the PI3K/AKT/NF-κB pathway . This pathway plays a crucial role in cellular responses to oxidative stress and inflammation. By inhibiting this pathway, this compound reduces oxidative stress and the generation of inflammatory cytokines .

Pharmacokinetics

It is known that the conjugation of an oh group with a sugar can decrease the antioxidant potential of compounds like this compound .

Result of Action

The result of this compound’s action is a reduction in oxidative stress and inflammation in cells . This can prevent cellular damage induced by agents like LPS . In addition, this compound’s ability to decrease the production of inflammatory factors can contribute to its protective effect against conditions like acute lung injury .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of LPS can stimulate the activity of this compound . .

Biochemical Analysis

Biochemical Properties

Astringin interacts with various enzymes, proteins, and other biomolecules. It has been found to reduce the generation of oxidative stress in lipopolysaccharide (LPS)-stimulated A549 lung epithelial cells . This suggests that this compound may interact with enzymes involved in the production of reactive oxygen species (ROS), potentially inhibiting their activity.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In LPS-stimulated A549 lung epithelial cells, this compound reduced the production of inflammatory factors such as TNF-α, IL-1β, and IL-6 . This suggests that this compound can influence cell function by modulating cell signaling pathways and gene expression related to inflammation.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound reduces oxidative stress and the generation of inflammatory cytokines by inhibiting the ROS-mediated PI3K/AKT/NF-κB pathway . This could be the reason for its protective effect against LPS-induced acute lung injury.

Temporal Effects in Laboratory Settings

Current studies have focused on its immediate effects, such as reducing oxidative stress and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Astringin can be synthesized through the glycosylation of piceatannol. The reaction involves the use of a glycosyl donor and a glycosyl acceptor under specific conditions to form the β-D-glucoside linkage. The reaction typically requires a catalyst and is carried out in an organic solvent.

Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources such as the bark of Picea sitchensis and Picea abies. The extraction process includes grinding the bark, followed by solvent extraction and purification steps to isolate this compound. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity of the compound .

Types of Reactions:

Oxidation: this compound undergoes oxidation reactions, where it can be converted to its corresponding quinone form.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted stilbenoids depending on the nucleophile used.

Scientific Research Applications

Astringin has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying stilbenoid chemistry and reactions.

Biology: Investigated for its antioxidant properties and its role in protecting cells from oxidative stress.

Comparison with Similar Compounds

Piceatannol: Astringin is the glucoside form of piceatannol. Both compounds share similar antioxidant properties, but this compound has enhanced solubility due to the presence of the glucose moiety.

Resveratrol: Another stilbenoid with similar antioxidant properties. This compound is more water-soluble due to its glucoside structure.

Isorhapontin: A tetrahydroxystilbene glucoside similar to this compound, found in the same natural sources.

Uniqueness: this compound’s uniqueness lies in its glucoside structure, which enhances its solubility and bioavailability compared to its aglycone counterparts like piceatannol and resveratrol. This makes it a more effective antioxidant in aqueous environments .

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[3-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-13-6-11(5-12(22)8-13)2-1-10-3-4-14(23)15(24)7-10/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERPNFLGJXUDDW-CUYWLFDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401029689 | |

| Record name | 3-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-5-hydroxyphenyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401029689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29884-49-9 | |

| Record name | Astringin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29884-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Astringin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029884499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-5-hydroxyphenyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401029689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASTRINGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ER6YKM4YL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.